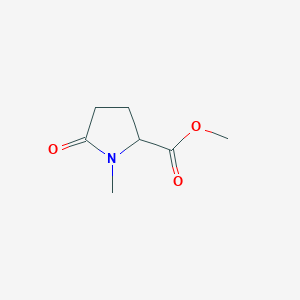

Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAOXDQXQHQRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathways for Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Introduction

This compound, a derivative of pyroglutamic acid, is a valuable chiral building block in organic synthesis. Its rigid, cyclic structure and multiple functional groups make it an attractive scaffold for the design of novel therapeutic agents. The pyrrolidinone core is a common motif in a wide range of biologically active molecules. This guide will focus on the practical synthesis of this compound, detailing the most efficient and reliable methods reported in the scientific literature.

Core Synthetic Strategy: A Two-Step Approach

The most common and logical approach to the synthesis of this compound involves a two-step sequence:

-

Formation of the Pyroglutamate Core: Synthesis of the precursor, Methyl 5-oxopyrrolidine-2-carboxylate (also known as methyl pyroglutamate).

-

N-Methylation: Introduction of the methyl group onto the nitrogen atom of the pyrrolidinone ring.

This modular approach allows for the optimization of each step independently, ensuring high overall yield and purity of the final product.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of the Pyroglutamate Core (Methyl 5-oxopyrrolidine-2-carboxylate)

The synthesis of the pyroglutamate ester is a critical first step. Several methods have been established, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.

Method 1: Cyclization of Glutamic Acid

A straightforward and traditional method involves the esterification and subsequent cyclization of L-glutamic acid. Heating L-glutamic acid in methanol with a catalytic amount of acid, such as sulfuric acid or p-toluenesulfonic acid, leads to the formation of dimethyl glutamate, which then undergoes intramolecular cyclization to form methyl pyroglutamate.

Experimental Protocol:

-

To a solution of L-glutamic acid (1 equiv.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford crude Methyl 5-oxopyrrolidine-2-carboxylate.

-

Purify the crude product by vacuum distillation or column chromatography.

Causality of Experimental Choices:

-

Methanol as Solvent and Reagent: Methanol serves as both the solvent and the esterifying agent. Using a large excess drives the esterification equilibrium towards the product.

-

Acid Catalyst: The acid protonates the carboxylic acid groups, making them more electrophilic and susceptible to nucleophilic attack by methanol. It also catalyzes the final lactamization step.

-

Neutralization and Extraction: Neutralization is crucial to remove the acid catalyst, which could otherwise cause product degradation during workup and purification. Extraction isolates the desired ester from inorganic salts and other aqueous-soluble byproducts.

Method 2: Michael Addition and Cyclization

A more modern and often higher-yielding approach involves the conjugate addition of a glycine derivative to an α,β-unsaturated ester, followed by in-situ lactamization.[1][2][3] This method allows for greater flexibility in introducing substituents on the pyrrolidinone ring.

Caption: Pathway involving Michael addition and subsequent cyclization.

Experimental Protocol (General):

-

To a solution of a glycine imine ester (1 equiv.) and an α,β-unsaturated ester (e.g., methyl acrylate, 1.1 equiv.) in a suitable solvent (e.g., THF or dichloromethane), add a base (e.g., DBU or a metal alkoxide) at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting materials are consumed (monitor by TLC).

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product, which is then purified.

Trustworthiness of the Protocol: This protocol is a self-validating system as the progress of both the Michael addition and the subsequent cyclization can be monitored by standard analytical techniques like TLC and NMR. The formation of the five-membered lactam ring is thermodynamically favorable and often proceeds spontaneously upon workup.

Part 2: N-Methylation of Methyl 5-oxopyrrolidine-2-carboxylate

Once the pyroglutamate core is synthesized, the final step is the selective methylation of the nitrogen atom. The lactam nitrogen is nucleophilic, but its reactivity is attenuated by the adjacent carbonyl group. Therefore, a suitable base and methylating agent are required.

Method 1: Using a Strong Base and a Methyl Halide

A classic and effective method involves the deprotonation of the lactam nitrogen with a strong base, followed by quenching the resulting anion with a methyl halide.[4]

Experimental Protocol:

-

To a solution of Methyl 5-oxopyrrolidine-2-carboxylate (1 equiv.) in a dry, aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 equiv.) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equiv.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equiv.), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction with a proton source (e.g., water or saturated aqueous ammonium chloride) at 0 °C.

-

Extract the product with an organic solvent, wash the organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Expertise & Experience Insights:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the lactam, driving the reaction forward. Other strong bases like lithium diisopropylamide (LDA) can also be used.

-

Solvent: Anhydrous aprotic solvents are crucial to prevent quenching of the strong base and the intermediate anion.

-

Safety: This reaction should be performed in a well-ventilated fume hood, as sodium hydride is flammable and reacts violently with water, and methyl iodide is a toxic and volatile alkylating agent.

Method 2: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a milder and often more practical alternative, avoiding the need for strictly anhydrous conditions and strong, hazardous bases.[4]

Sources

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5433-21-6). Designed for researchers, chemists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The guide emphasizes the interpretation of spectral data, grounded in fundamental principles and supported by detailed experimental protocols. The objective is to provide a self-validating framework for the identification and characterization of this important synthetic intermediate.

Introduction and Molecular Overview

This compound is a derivative of pyroglutamic acid, a common chiral building block in organic synthesis.[1][2] Its structure features a five-membered lactam ring, an N-methyl group, and a methyl ester functional group. This combination of features makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[3][4][5]

Molecular Attributes:

| Attribute | Value |

| IUPAC Name | This compound |

| Synonyms | N-Methylpyroglutamic acid methyl ester |

| CAS Number | 5433-21-6[6] |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol [7][8] |

The structural analysis that follows is critical for confirming the identity and purity of the compound after synthesis, which is often achieved through the exhaustive methylation of L-pyroglutamic acid using reagents like iodomethane in the presence of a base.[9]

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing unambiguous information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton environment in the molecule. The chiral center at C2 renders the C3 and C4 methylene protons diastereotopic, meaning they are chemically non-equivalent and are expected to appear as complex multiplets.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.95 | dd | 1H | H-2 | Methine proton alpha to two carbonyl-like groups (ester and amide). |

| ~ 3.75 | s | 3H | -OCH₃ | Singlet for the magnetically equivalent ester methyl protons. |

| ~ 2.85 | s | 3H | N-CH₃ | Singlet for the N-methyl protons, deshielded by the nitrogen atom. |

| ~ 2.50 - 2.65 | m | 1H | H-4a | Part of a complex multiplet due to diastereotopicity and coupling. |

| ~ 2.35 - 2.50 | m | 2H | H-3 | Complex multiplet for the C3 methylene protons. |

| ~ 2.15 - 2.30 | m | 1H | H-4b | Second proton of the C4 methylene group, distinct from H-4a. |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record the spectrum at room temperature (298 K). A standard pulse program is typically sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum to the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton, showing seven distinct resonances corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 174.5 | C=O (Lactam) | Carbonyl carbon within the amide functional group. |

| ~ 172.0 | C=O (Ester) | Carbonyl carbon of the methyl ester group. |

| ~ 58.0 | C-2 | Methine carbon, deshielded by adjacent nitrogen and carbonyl groups. |

| ~ 52.5 | -OCH₃ | Ester methyl carbon. |

| ~ 30.0 | C-3 | Methylene carbon adjacent to the C-2 methine. |

| ~ 29.5 | N-CH₃ | N-methyl carbon. |

| ~ 25.0 | C-4 | Methylene carbon adjacent to the lactam carbonyl. |

Note: These chemical shifts are based on established ranges for similar functional groups.[10][11]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.

-

Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans (e.g., >1024) are required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is typically used for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the key functional groups present in the molecule, particularly the two distinct carbonyl groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 | Medium | C-H stretching (aliphatic) |

| ~ 1745 | Strong | C=O stretching (Ester) |

| ~ 1690 | Strong | C=O stretching (Amide/Lactam) |

| ~ 1200 | Strong | C-O stretching (Ester) |

| ~ 1280 | Medium | C-N stretching |

Insight: The presence of two strong, well-resolved peaks in the carbonyl region (1650-1800 cm⁻¹) is a hallmark of this molecule's IR spectrum. The ester carbonyl absorbs at a higher frequency (~1745 cm⁻¹) compared to the five-membered lactam carbonyl (~1690 cm⁻¹), which has more single-bond character due to resonance with the nitrogen lone pair.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small drop of the neat liquid sample (if applicable) or a few milligrams of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which serves as a structural fingerprint.

Expected Molecular Ion: For C₇H₁₁NO₃, the exact mass is 157.0739. In a typical low-resolution mass spectrometer (e.g., using Electron Ionization - EI), the molecular ion peak (M⁺˙) would be observed at an m/z of 157.

Predicted Fragmentation Pathway: The primary fragmentation events are driven by the stability of the resulting fragments and the presence of functional groups that can direct bond cleavage.

Caption: Predicted EI-MS Fragmentation of this compound.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Rationale |

| 157 | [C₇H₁₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₆H₈NO₂]⁺ | Loss of a methoxy radical (•OCH₃) from the ester.[12] |

| 98 | [C₅H₈NO]⁺ | Loss of the methoxycarbonyl radical (•COOCH₃), a common fragmentation for methyl esters.[13][14] |

| 83 | [C₄H₅NO]⁺˙ | Further fragmentation of the m/z 98 ion via loss of a methyl radical. |

Experimental Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Method: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a temperature program that allows for the elution of the compound from the GC column (e.g., ramp from 50°C to 250°C).

-

MS Method: Set the MS to scan a mass range of m/z 40-300. The standard electron energy for EI is 70 eV.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and compare the fragmentation pattern to predicted pathways.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted fingerprint for the confident identification of this compound. The combination of ¹H and ¹³C NMR defines the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical ester and lactam carbonyl functional groups. Finally, mass spectrometry validates the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. By following the detailed protocols and utilizing the interpretive insights provided, researchers can effectively verify the synthesis and purity of this valuable chemical intermediate.

References

- Google Patents. (n.d.). Therapeutically active compounds and methods of use thereof (Patent No. CN104136411A).

- Google Patents. (n.d.). Therapeutically active compounds and their methods of use (Patent No. US10717764B2).

- Google Patents. (n.d.). Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use (Patent No. US9440948B2).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Standard Patent Application No. AU 2015362700 B2.

- Google Patents. (n.d.). Therapeutically active compositions and their methods of use (Patent No. US9474779B2).

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Methyl (R)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. Retrieved January 12, 2026, from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Retrieved January 12, 2026, from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved January 12, 2026, from [Link]

-

The Journal of Organic Chemistry. (1970). Volume 35, Issue 11. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 1,2,2-trimethyl-5-oxopyrrolidine-3-carboxylate. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-Methyl 5-oxopyrrolidine-2-carboxylate | C6H9NO3 | CID 385461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104136411A - Therapeutically active compounds and methods of use thereof - Google Patents [patents.google.com]

- 4. US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]

- 5. US9474779B2 - Therapeutically active compositions and their methods of use - Google Patents [patents.google.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. 42435-88-1 | (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate - Moldb [moldb.com]

- 8. Methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate [cymitquimica.com]

- 9. US9440948B2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use - Google Patents [patents.google.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

The Synthetic Cornerstone: A Technical Guide to Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate as a Starting Material

Introduction: The Strategic Value of the Pyroglutamate Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyroglutamate scaffold stands out as a privileged chiral building block. Its rigid, cyclic structure, derived from glutamic acid, offers a conformationally constrained framework that is invaluable for the design of biologically active molecules. Among its many derivatives, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate emerges as a particularly versatile and strategic starting material. The N-methylation of the lactam nitrogen enhances its nucleophilicity in certain contexts and modifies its solubility profile, while the methyl ester at the C2 position provides a reactive handle for a wide array of chemical transformations.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis to its application as a pivotal intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 42435-88-1 (for S-enantiomer) | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 133-135 °C at 1 mmHg | [2] |

| Purity | Typically ≥ 95% | [1] |

Spectroscopic characterization is crucial for confirming the identity and purity of this compound. While a complete, unified dataset is not available in a single public source, typical expected NMR shifts can be inferred from related structures. For instance, in similar 5-oxopyrrolidine-3-carboxylic acid derivatives, the protons of the pyrrolidine ring (COCH₂, CH, and NCH₂) appear in the 2.58–3.93 ppm range in ¹H NMR spectra.[3] The carbonyl carbons of the lactam and ester groups are expected to resonate around 172-174 ppm in the ¹³C NMR spectrum.[3]

Synthesis of this compound: A Two-Step Approach

The most direct and efficient synthesis of the title compound involves a two-step sequence starting from the readily available L-pyroglutamic acid. This strategy leverages the principles of esterification followed by N-alkylation.

Step 1: Esterification of L-Pyroglutamic Acid

The initial step is the conversion of the carboxylic acid functionality of L-pyroglutamic acid to its corresponding methyl ester. Fischer-Speier esterification is a classic and reliable method for this transformation.

Causality of Experimental Choices:

-

Methanol (MeOH) serves as both the solvent and the reactant, ensuring a high concentration of the alcohol to drive the equilibrium towards the ester product.

-

Sulfuric Acid (H₂SO₄) acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. A catalytic amount is sufficient to promote the reaction without causing significant side reactions.

-

Reflux Conditions are employed to increase the reaction rate. The temperature is maintained at the boiling point of methanol to provide the necessary activation energy for the reaction to proceed at a reasonable pace.

Detailed Experimental Protocol:

-

To a solution of L-pyroglutamic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-oxopyrrolidine-2-carboxylate.[4][5]

Step 2: N-Methylation of Methyl 5-oxopyrrolidine-2-carboxylate

The second step involves the alkylation of the lactam nitrogen. This is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with a methylating agent.

Causality of Experimental Choices:

-

Base (e.g., Sodium Hydride (NaH) or Potassium Hydroxide (KOH)) : A strong base is required to deprotonate the relatively acidic N-H of the lactam. Sodium hydride is often preferred as it provides an irreversible deprotonation, driving the reaction to completion.

-

Methyl Iodide (MeI) is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.[6]

-

Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) : The reaction must be carried out in an anhydrous environment to prevent quenching of the base and the anionic intermediate. Aprotic solvents are used as they do not participate in hydrogen bonding and can effectively solvate the cation of the base.

Detailed Experimental Protocol:

-

To a stirred suspension of a strong base like sodium hydride (1.1-1.2 equivalents) in an anhydrous aprotic solvent such as THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent) in the same solvent dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1-1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Applications in Synthesis: A Gateway to Complex Molecules

This compound is a versatile starting material for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications.[2][7] Its utility stems from the reactivity of the ester group and the potential for further functionalization of the pyrrolidine ring.

Synthesis of Amides and Peptidomimetics

The methyl ester can be readily converted to amides through reaction with primary or secondary amines. This transformation is fundamental in the construction of peptidomimetics, where the pyroglutamate core provides a rigid scaffold to mimic peptide turns.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and eliminate methanol.

Experimental Insight: The reaction can be carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. For more sensitive substrates, standard peptide coupling reagents can be employed after hydrolysis of the ester to the corresponding carboxylic acid.

Formation of Hydrazides and Subsequent Heterocycle Synthesis

Reaction with hydrazine hydrate readily converts the methyl ester to the corresponding hydrazide.[5] This hydrazide is a valuable intermediate for the synthesis of various five-membered heterocycles such as pyrazoles and oxadiazoles, which are common motifs in medicinal chemistry.[4]

Detailed Experimental Protocol for Hydrazide Formation:

-

Dissolve this compound (1 equivalent) in a suitable alcohol, such as methanol or ethanol.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting hydrazide often crystallizes and can be purified by recrystallization.[5]

Reduction to the Corresponding Alcohol and Chiral Ligand Synthesis

The ester functionality can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). The resulting chiral amino alcohol is a valuable building block for the synthesis of chiral ligands for asymmetric catalysis.

Causality of Experimental Choices:

-

Strong Hydride Reagents (LiAlH₄, LiBH₄) are necessary to reduce the relatively unreactive ester group.

-

Anhydrous Conditions are critical as these reagents react violently with water.

-

Low Temperatures (e.g., 0 °C to -78 °C) are often employed to control the reactivity of the hydride reagent and prevent side reactions.

C-Acylation and Functionalization of the Pyrrolidine Ring

Under strongly basic conditions, the α-proton to the ester can be deprotonated to form an enolate, which can then participate in C-acylation reactions, such as the Claisen condensation. This allows for the introduction of various functional groups at the C2 position, further expanding the synthetic utility of the scaffold.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is more than just a simple derivative of a naturally occurring amino acid. It is a strategically designed starting material that offers a robust and versatile platform for the synthesis of a wide range of complex and biologically relevant molecules. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, ensures its continued importance in the fields of medicinal chemistry, organic synthesis, and materials science. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their own research endeavors.

References

-

Chem-Impex. (n.d.). 5-Oxopyrrolidine-2-carboxylic acid methyl ester. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 15(7), 834. Available at: [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available at: [Link]

-

Gasanov, I. A., et al. (2023). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Chemistry of Heterocyclic Compounds, 59(3-4), 133-141. Available at: [Link]

-

Vaickelioniene, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. Available at: [Link]

-

Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 4(2). Available at: [Link]

Sources

- 1. Methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. fuaij.com [fuaij.com]

An In-Depth Technical Guide to Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and its growing class of derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthetic strategies, diverse biological activities, and emerging structure-activity relationships (SAR) that underscore the therapeutic promise of this scaffold. We will explore not just the "what" but the "why" behind experimental design, offering field-proven insights into the development of these compelling molecules.

Introduction: The Versatile 5-Oxopyrrolidine Core

The 5-oxopyrrolidine-2-carboxylate scaffold, a cyclic derivative of glutamic acid, is a privileged structure in medicinal chemistry. Its inherent chirality, conformational rigidity, and capacity for diverse functionalization have made it an attractive starting point for the synthesis of a wide array of biologically active compounds. The parent compound, pyroglutamic acid, is a naturally occurring amino acid derivative, suggesting a favorable toxicological profile for its analogs.

The subject of this guide, this compound, introduces key modifications to the pyroglutamate core: a methyl ester at the 2-position and a methyl group on the ring nitrogen. These modifications alter the molecule's polarity, lipophilicity, and metabolic stability, serving as a foundational template for further analog development. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuritogenic effects, highlighting the scaffold's vast therapeutic potential.[1][2][3][4][5]

Synthetic Strategies: Building the 5-Oxopyrrolidine Library

The synthesis of this compound and its analogs typically originates from L-pyroglutamic acid, a readily available and chiral starting material. The synthetic approaches can be broadly categorized into the esterification of the carboxylic acid, N-alkylation of the lactam nitrogen, and subsequent modifications to the pyrrolidine ring or ester group.

Core Synthesis: Esterification and N-Alkylation

The synthesis of the core molecule, this compound, is a straightforward two-step process from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid

The esterification of the carboxylic acid at the 2-position is typically achieved under acidic conditions. The choice of acid catalyst and solvent system is critical for driving the reaction to completion and minimizing side reactions.

-

Rationale: An excess of methanol is used both as a reagent and a solvent to shift the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid or thionyl chloride, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. The reaction is typically heated to reflux to increase the reaction rate.

Step 2: N-Alkylation of Methyl Pyroglutamate

The subsequent N-methylation of the lactam nitrogen is generally performed under basic conditions. The choice of base and alkylating agent is crucial for achieving high yields and avoiding racemization.

-

Rationale: A strong base, such as sodium hydride or lithium hexamethyldisilazide (LiHMDS), is necessary to deprotonate the relatively non-acidic lactam nitrogen. Anhydrous conditions are essential to prevent quenching of the base. Methyl iodide is a commonly used methylating agent due to its high reactivity. The reaction is often performed at low temperatures to control exothermicity and minimize side reactions.

Experimental Protocol: Synthesis of Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate

Part A: Synthesis of Methyl (S)-5-oxopyrrolidine-2-carboxylate

-

To a solution of (S)-5-oxopyrrolidine-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.

Part B: Synthesis of Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate

-

Dissolve the crude Methyl (S)-5-oxopyrrolidine-2-carboxylate (1 equivalent) in anhydrous DMF or THF.

-

Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate.

Synthesis of Analogs and Derivatives

The versatility of the 5-oxopyrrolidine scaffold lies in the ability to introduce a wide range of substituents at various positions.

-

N-Substituted Analogs: By employing different alkylating agents in the N-alkylation step, a library of N-substituted analogs can be generated. For instance, reacting methyl pyroglutamate with substituted benzyl halides or other electrophiles can yield analogs with diverse aromatic or aliphatic groups on the nitrogen atom.

-

C3/C4-Substituted Analogs: Introduction of substituents on the pyrrolidine ring often involves more complex multi-step syntheses, starting from acyclic precursors or through functionalization of the existing ring.

-

Ester and Amide Analogs: The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, transesterification reactions can be employed to introduce different ester groups.

-

Hydrazone Derivatives: The ester can be converted to a hydrazide by reacting with hydrazine hydrate. This hydrazide is a key intermediate for the synthesis of a wide range of hydrazone derivatives by condensation with various aldehydes and ketones.[4][5] These derivatives have shown significant biological activities.

A [label="L-Pyroglutamic Acid"]; B [label="Methyl (S)-5-oxopyrrolidine-2-carboxylate"]; C [label="Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate"]; D [label="(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid"]; E [label="Amide Derivatives"]; F [label="Hydrazide Intermediate"]; G [label="Hydrazone Derivatives"];

A -> B [label=" Esterification (MeOH, H+)"]; B -> C [label=" N-Methylation (NaH, MeI)"]; C -> D [label=" Hydrolysis (LiOH)"]; D -> E [label=" Amide Coupling (Amines, Coupling Agents)"]; B -> F [label=" Hydrazinolysis (N2H4·H2O)"]; F -> G [label=" Condensation (Aldehydes/Ketones)"]; }

Caption: Synthetic workflow for this compound and its derivatives.Biological Activities and Therapeutic Applications

Derivatives of the 5-oxopyrrolidine scaffold have been shown to exhibit a wide spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of 5-oxopyrrolidine derivatives as anticancer agents.[4][5] The mechanism of action is often structure-dependent and can involve various cellular pathways.

-

Structure-Activity Insights: Studies have shown that the introduction of certain aromatic and heterocyclic moieties, often as hydrazone derivatives, can significantly enhance anticancer activity. For example, derivatives bearing a 5-nitrothiophene substituent have demonstrated potent and selective activity against multidrug-resistant Staphylococcus aureus strains and also showed promising anticancer activity.[4] The presence of a free amino group on a phenyl substituent at the N1 position has also been shown to be important for anticancer activity with low cytotoxicity to non-cancerous cells.[4]

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound ID | R1 (N-substituent) | R2 (C2-substituent) | Cancer Cell Line | IC50 (µM) | Reference |

| 21 | 4-aminophenyl | -(C=O)NHN=CH-(5-nitro-2-thienyl) | A549 (Lung) | < 10 | [4] |

| 20 | 4-aminophenyl | -(C=O)NHN=CH-(2-thienyl) | A549 (Lung) | > 10 | [4] |

| 18 | 4-aminophenyl | -(C=O)NHN=C(CH3)2 | A549 (Lung) | < 10 | [4] |

| 19 | 4-aminophenyl | -(C=O)-[2,5-dimethyl-1H-pyrrol-1-yl] | A549 (Lung) | < 10 | [4] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., A549 human lung carcinoma) in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity

The 5-oxopyrrolidine scaffold has also been identified as a promising framework for the development of novel antimicrobial agents.[4][5][6]

-

Structure-Activity Insights: Certain derivatives have shown potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA. As mentioned, a derivative bearing a 5-nitrothiophene moiety (compound 21 in Table 1) exhibited significant and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[4] This highlights the potential for developing new antibiotics that can overcome existing resistance mechanisms.

Table 2: Antimicrobial Activity of a Lead 5-Oxopyrrolidine Derivative

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 21 | Staphylococcus aureus (MRSA) | 4-8 | [4] |

| 21 | Staphylococcus aureus (Linezolid-resistant) | 8 | [4] |

| 21 | Enterococcus faecalis | 16 | [6] |

| 21 | Escherichia coli | > 64 | [4] |

| 21 | Pseudomonas aeruginosa | > 64 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

-

Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

A [label="5-Oxopyrrolidine Scaffold"]; B [label="Anticancer Activity"]; C [label="Antimicrobial Activity"]; D [label="Anti-inflammatory Activity"]; E [label="Neuritogenic Activity"];

A -> B; A -> C; A -> D; A -> E; }

Caption: Diverse biological activities of 5-oxopyrrolidine derivatives.Anti-inflammatory and Neuritogenic Activities

L-pyroglutamic acid and its derivatives have also been investigated for their effects on the nervous system and inflammatory processes.

-

Anti-inflammatory Activity: Certain derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, indicating potential anti-inflammatory effects in the central nervous system.[2]

-

Neuritogenic Activity: Some analogs have demonstrated neuritogenic activity in PC-12 cells, suggesting a potential role in promoting neuronal differentiation and regeneration.[2]

Experimental Protocol: Anti-inflammatory Activity (Nitric Oxide Production Assay)

-

Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS.

-

Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-treated control.

Experimental Protocol: Neuritogenic Activity Assay

-

Cell Culture: Culture PC-12 cells in RPMI-1640 medium with 10% horse serum and 5% FBS.

-

Cell Seeding: Plate the cells on collagen-coated plates.

-

Compound Treatment: Treat the cells with the test compounds in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF).

-

Incubation: Incubate for 48-72 hours.

-

Microscopic Analysis: Observe the cells under a microscope and quantify the percentage of cells bearing neurites longer than the cell body diameter.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of 5-oxopyrrolidine derivatives are intricately linked to their structural features. A comprehensive understanding of the SAR is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Observations:

-

N1-Substitution: The nature of the substituent on the lactam nitrogen plays a critical role in modulating biological activity. Aromatic substituents, particularly those with electron-withdrawing or hydrogen-bonding capabilities, have been shown to be important for both anticancer and antimicrobial activities. The presence of a free amino group on an N-phenyl ring can enhance anticancer efficacy and reduce cytotoxicity.[4]

-

C2-Modification: The ester group at the C2 position is a key handle for introducing diverse functionalities. Conversion to hydrazones has been a particularly successful strategy for enhancing biological activity. The nature of the aldehyde or ketone used for condensation significantly impacts the potency and selectivity of the final compound. For example, the 5-nitrothiophene moiety in hydrazone derivatives has been identified as a key pharmacophore for potent antimicrobial activity.[4]

-

Stereochemistry: The stereochemistry at the C2 and other chiral centers of the pyrrolidine ring is expected to have a significant impact on biological activity, as interactions with biological targets are often stereospecific. Future studies should focus on the synthesis and evaluation of individual stereoisomers.

Future Directions:

The 5-oxopyrrolidine scaffold continues to be a fertile ground for drug discovery. Future research efforts should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is essential for their further development.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

-

Expansion of Chemical Space: The synthesis and evaluation of novel analogs with greater structural diversity will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will facilitate the in silico design of new derivatives with predicted biological activities, thereby accelerating the drug discovery process.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them an attractive area for further investigation in medicinal chemistry and drug development. The insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

-

Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed. (2018, September 1). Retrieved January 12, 2026, from [Link]

-

Stereoselective synthesis of pyroglutamate natural product analogs from α-Aminoacids and their anti-cancer evaluation - Rowan University. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022, August 6). Retrieved January 12, 2026, from [Link]

-

Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides - MDPI. (2020, October 22). Retrieved January 12, 2026, from [Link]

-

Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity - KTU ePubl. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate. (2022, August 1). Retrieved January 12, 2026, from [Link]

-

Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed. (2013, December 1). Retrieved January 12, 2026, from [Link]

-

Studies on pyrrolidones. Convenient syntheses of methyl, methyl N-methyl- and methyl N-methoxymethylpyroglutamate - ResearchGate. (1991, June 1). Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022, August 6). Retrieved January 12, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - NIH. (2023, April 27). Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022, August 6). Retrieved January 12, 2026, from [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. (2020, April 24). Retrieved January 12, 2026, from [Link]

-

Pyroglutamate and O-Linked Glycan Determine Functional Production of Anti-IL17A and Anti-IL22 Peptide-Antibody Bispecific Genetic Fusions - PMC - NIH. (2014, October 31). Retrieved January 12, 2026, from [Link]

-

Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (2018, December 14). Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Abstract

This technical guide provides a comprehensive framework for the initial biological activity screening of the novel compound, Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. By leveraging a tiered, hypothesis-driven approach, this guide details the scientific rationale, experimental design, and detailed protocols for assessing the cytotoxic, anti-inflammatory, antifungal, and histone deacetylase (HDAC) inhibitory potential of this compound. The methodologies are designed to be self-validating, incorporating established controls and clear data interpretation pathways. Visual workflows and data presentation formats are included to ensure clarity and reproducibility, grounding all claims and protocols in authoritative scientific literature.

Introduction: The Scientific Rationale for Screening

This compound belongs to the family of pyroglutamic acid derivatives. The pyroglutamate scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Analogs of pyroglutamic acid have demonstrated significant potential as antifungal, anti-inflammatory, and anticancer agents.[3][4]

Specifically, the structure of this compound suggests several avenues for biological investigation:

-

Structural Similarity to Bioactive Molecules: Its core pyrrolidone ring is a versatile scaffold that can be modified to interact with various biological targets.[2]

-

Potential as an HDAC Inhibitor: The (2S)-enantiomer of this compound has been identified as a metabolite of histone deacetylase (HDAC) inhibitors, suggesting it may interact with epigenetic regulatory pathways implicated in cancer.

-

Known Anti-inflammatory Activity: The L-enantiomer, Methyl L-pyroglutamate, has been isolated from natural sources and shown to possess anti-inflammatory properties.

This guide outlines a logical, tiered screening cascade designed to efficiently probe these potential activities, starting with broad phenotypic assays and progressing to more specific, target-based investigations.

A Tiered Approach to Biological Activity Screening

A structured, multi-tiered screening strategy maximizes efficiency and resource allocation. This approach allows for broad initial assessment, followed by more focused investigation into promising "hits."

Figure 1: A tiered workflow for screening this compound.

Tier 1, Part A: General Cytotoxicity Screening

Causality: Before assessing specific therapeutic activities, it is crucial to determine the compound's general toxicity profile against mammalian cells. This establishes a therapeutic window and identifies potential for non-specific cell death that could confound results from other assays. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[5]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the concentration of the test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (test compound).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

-

96-well flat-bottom plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[6]

-

Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

| Parameter | Description |

| IC₅₀ | The concentration of the compound that causes a 50% reduction in cell viability. |

| Cell Lines | At least one cancer line (e.g., A549) and one non-cancerous line (e.g., HEK293) to assess selectivity. |

| Controls | Vehicle (negative), Doxorubicin (positive). |

Tier 1, Part B: Anti-inflammatory Activity Screening

Causality: Many pyroglutamic acid derivatives exhibit anti-inflammatory properties.[4] A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), which induces the production of inflammatory mediators such as nitric oxide (NO).[8] The Griess assay can quantify nitrite, a stable product of NO, in the culture supernatant, providing a measure of the compound's ability to suppress this inflammatory response.

Experimental Protocol: Nitric Oxide Inhibition Assay

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete cell culture medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite (for standard curve).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations (determined from the MTT assay) of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

-

Determine the IC₅₀ value for NO inhibition.

| Parameter | Description |

| IC₅₀ (NO) | The concentration of the compound that inhibits LPS-induced nitric oxide production by 50%. |

| Stimulant | Lipopolysaccharide (LPS). |

| Controls | Vehicle (negative), LPS-only (positive), known inhibitor like Dexamethasone (positive). |

Tier 1, Part C: Antifungal Activity Screening

Causality: The pyrrolidone scaffold is present in several compounds with known antifungal activity.[4] A primary screen against common fungal pathogens is therefore warranted. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Appropriate fungal growth medium (e.g., RPMI-1640).

-

96-well round-bottom plates.

-

Positive control antifungal (e.g., Amphotericin B).

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the fungal growth medium.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Analysis:

-

The MIC value is reported in µg/mL or µM.

-

For a more quantitative measure, a metabolic indicator like resazurin can be added, which changes color in the presence of viable cells.[11]

| Parameter | Description |

| MIC | Minimum Inhibitory Concentration; the lowest concentration that inhibits visible fungal growth. |

| Fungal Strains | At least one yeast (C. albicans) and one mold (A. fumigatus). |

| Controls | Growth control (no compound), sterility control (no inoculum), Amphotericin B (positive). |

Tier 2: Mechanistic Target Screening - HDAC Inhibition

Causality: If the compound shows significant cytotoxicity against cancer cell lines in Tier 1 screening, a targeted investigation into its potential mechanism is the logical next step. Since its structure is related to metabolites of known HDAC inhibitors, directly assessing its ability to inhibit HDAC enzymes is a priority. Fluorogenic assays provide a sensitive and high-throughput method for measuring the activity of specific HDAC isoforms.[12][13]

Figure 2: Workflow of a typical fluorogenic HDAC inhibition assay.

Experimental Protocol: Fluorogenic HDAC Inhibition Assay

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3).

-

HDAC assay buffer.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC developer (e.g., Trypsin with Trichostatin A to stop the HDAC reaction).

-

Trichostatin A (TSA) as a positive control inhibitor.

-

Black, opaque 96-well plates.

Procedure:

-

Reaction Setup: In a 96-well plate, add HDAC assay buffer, the test compound at various concentrations, and the HDAC enzyme. Include wells with no inhibitor (enzyme activity control) and wells with TSA (positive control).

-

Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the compound to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C.

-

Development: Stop the reaction and generate the fluorescent signal by adding the HDAC developer solution. Incubate for 15-30 minutes at 37°C.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[12]

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each compound concentration relative to the enzyme activity control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

| Parameter | Description |

| IC₅₀ (HDAC) | The concentration of the compound that inhibits the specific HDAC isoform's activity by 50%. |

| Enzyme | Recombinant human HDAC1 and/or HDAC3. |

| Controls | No inhibitor (100% activity), TSA (positive inhibitor control), no enzyme (background). |

Conclusion and Future Directions

This guide provides a foundational, multi-tiered strategy for the initial biological characterization of this compound. The results from this screening cascade will form a critical decision-making framework. Positive hits in any of the Tier 1 assays will warrant further investigation, including dose-response studies, screening against a broader panel of cell lines or microbial strains, and assessment of additional mechanistic endpoints. A confirmed hit in the Tier 2 HDAC assay would strongly support advancing the compound into more complex cellular models of cancer and initiating medicinal chemistry efforts to explore structure-activity relationships (SAR) for improved potency and selectivity.[14][15] This systematic approach ensures that the therapeutic potential of this novel compound is evaluated rigorously and efficiently.

References

-

Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Expert Opinion on Drug Discovery, 15(7), 755-766. [Link]

-

Bhattacharya, A., et al. (2010). Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(17), 5149-5152. [Link]

-

Inna, S., et al. (2014). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. Methods in Enzymology, 548, 319-333. [Link]

-

Jenks, J. D., & Hoenigl, M. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4). [Link]

-

Jenks, J. D., & Hoenigl, M. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

-

Kelly, J. A., et al. (2007). Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II. Biochemical Journal, 408(1), 109-118. [Link]

-

McCarthy, M. W., & Walsh, T. J. (2025). Interdisciplinary approaches for the discovery of novel antifungals. PLoS Pathogens, 21(8), e1013495. [Link]

-

McCarthy, M. W., & Walsh, T. J. (2025). Interdisciplinary Approaches for the Discovery of Novel Antifungals. PLoS Pathogens, 21(8), e1013495. [Link]

-

Li, Z., et al. (2018). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 8(1), 1-13. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Biocompare. (n.d.). HDAC Assay Kits. Biocompare Website. [Link]

-

Reddy, T. S., et al. (2014). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. RSC Advances, 4(69), 36691-36706. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Gavahian, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(12), 2686. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab Protocols. [Link]

-

Al-Fatlawi, A. A., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Bian, M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2138-2165. [Link]

-

Macías-Pascual, J., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(16), 4983. [Link]

-

Bian, M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2138-2165. [Link]

-

Willbold, D., et al. (2017). Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy. Journal of Biological Chemistry, 292(25), 10505-10515. [Link]

-

Nile, S. H., & Park, S. W. (2017). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Journal of Chromatography & Separation Techniques, 8(2), 1-8. [Link]

-

Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Current Bioactive Compounds, 10(2), 79-96. [Link]

-

Zhang, J., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(18), 5099-5106. [Link]

-

Schilling, S., et al. (2009). Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides. Biochemistry, 48(33), 7899-7909. [Link]

-

Schilling, S., et al. (2009). Pyroglutamate Formation Influences Solubility and Amyloidogenicity of Amyloid Peptides. Biochemistry, 48(33), 7899-7909. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. PubChem Compound Database. [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(11), 2639. [Link]

-

Lazzaro, G., et al. (2022). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceutics, 14(11), 2309. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Semantic Scholar [semanticscholar.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

"Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate" role in medicinal chemistry

An In-Depth Technical Guide: The Role of Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and the Pyroglutamate Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyroglutamate Core

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that combine synthetic accessibility, conformational rigidity, and versatile functionality is paramount. Among the privileged structures that have consistently delivered successful therapeutic candidates, the pyroglutamic acid framework stands out. Derived from the natural amino acid glutamic acid, this five-membered lactam is a cost-effective, chiral precursor that provides a rigid scaffold, reducing the conformational flexibility of peptide chains and enabling precise orientation of functional groups for optimal target interaction.[1][2]